Synthetic Yield via Hofmann Rearrangement
Synthesis of the immediate precursor Z‑Dab‑OH (the Cbz‑monoprotected Dab derivative) proceeds in 83% yield via polymer‑supported hypervalent iodine (PSDIB)‑mediated Hofmann rearrangement of Cbz‑L‑Gln‑OH in water, whereas the corresponding Boc‑Dab‑OH precursor is obtained in 87% yield [1]. Although the Boc intermediate shows a slightly higher yield, the Z‑intermediate is essential for accessing Cbz‑Dab(Boc)‑OH via subsequent Boc protection of the side‑chain amine. Critically, the Fmoc‑Gln‑OH analogue is completely unreactive under these aqueous conditions due to insolubility, meaning Fmoc‑Dab(Boc)‑OH must be prepared indirectly from Z‑Dab‑OH, adding a synthetic step and reducing effective overall yield to 54% [1].
| Evidence Dimension | Synthetic yield (Hofmann rearrangement in water) |
|---|---|
| Target Compound Data | Z‑Dab‑OH: 83% yield (precursor to Cbz‑Dab(Boc)‑OH) |
| Comparator Or Baseline | Boc‑Dab‑OH: 87% yield; Fmoc‑Dab(Boc)‑OH: 54% overall yield from Z‑Dab‑OH |
| Quantified Difference | Z‑Dab‑OH yield 4% lower than Boc analog, but 29 percentage points higher than Fmoc‑Dab(Boc)‑OH indirect route |
| Conditions | PSDIB reagent, water, room temperature, Cbz‑L‑Gln‑OH or Boc‑L‑Gln‑OH as substrate |
Why This Matters
Cbz‑Dab(Boc)‑OH offers a direct, minimal‑step synthetic route from cheap Cbz‑Gln‑OH starting material, whereas Fmoc‑Dab(Boc)‑OH requires an indirect, lower‑yielding sequence; this directly impacts procurement cost and availability.
- [1] K. Yamada, H. Urakawa, H. Oku, R. Katakai. Facile synthesis of Nα‑protected‑L‑α,γ‑diaminobutyric acids mediated by polymer‑supported hypervalent iodine reagent in water. The Journal of Peptide Research, 2004, 64, 43‑50. View Source
